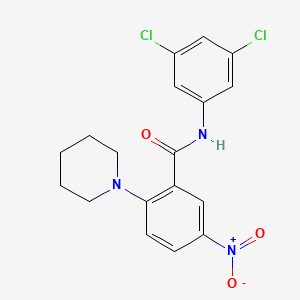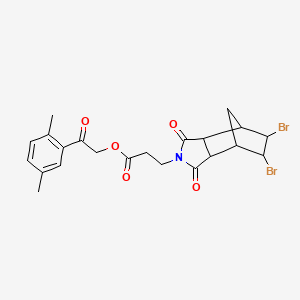![molecular formula C19H16N2O3S B12473823 ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate](/img/structure/B12473823.png)
ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-a]carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired thieno[2,3-a]carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and exhibit diverse biological activities.
Carbazole Derivatives: Compounds such as 9-ethyl-9H-carbazole-3-carbaldehyde and polycarbazole derivatives are known for their applications in medicinal chemistry and materials science
Uniqueness
Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate stands out due to its unique thieno[2,3-a]carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 2-formamido-10-methylthieno[2,3-a]carbazole-3-carboxylate |
InChI |
InChI=1S/C19H16N2O3S/c1-3-24-19(23)15-13-9-8-12-11-6-4-5-7-14(11)21(2)16(12)17(13)25-18(15)20-10-22/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
BBRGPDFFKOTBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC3=C2N(C4=CC=CC=C34)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B12473763.png)
![ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12473766.png)

![N,N'-ethane-1,2-diylbis[4-bromo-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B12473775.png)
![4-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B12473778.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B12473786.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide](/img/structure/B12473813.png)
![N-benzyl-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B12473821.png)
